molecular formula C15H13N3O5 B026792 4-Amidino-2-nitrophenyl 4'-anisate CAS No. 105450-73-5

4-Amidino-2-nitrophenyl 4'-anisate

Cat. No.: B026792
CAS No.: 105450-73-5
M. Wt: 315.28 g/mol
InChI Key: PLBOHMPHGWUZAF-UHFFFAOYSA-N
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Description

4-Amidino-2-nitrophenyl 4'-anisate is a nitro-aromatic compound featuring an amidino group (-C(NH)NH₂) and an ester linkage derived from 4-anisic acid (4-methoxybenzoic acid). The amidino group enhances hydrogen-bonding capacity and basicity, while the nitro and methoxy substituents influence electronic and steric properties.

Properties

CAS No.

105450-73-5

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate

InChI

InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17)

InChI Key

PLBOHMPHGWUZAF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-]

Other CAS No.

105450-73-5

Synonyms

4-amidino-2-nitrophenyl 4'-anisate
APNAN

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-2-nitrophenol (CAS 119-34-6)

  • Structure: Features an amino (-NH₂) group at the 4-position and a nitro (-NO₂) group at the 2-position.
  • Physical Properties : Melting point = 125–127°C .

2-Amino-4-nitrophenol (CAS 99-57-0)

  • Structure: Amino group at 2-position, nitro at 4-position.
  • Physical Properties : Melting point = 143°C .
  • Comparison: Regioisomeric differences (nitro/amino positions) alter intermolecular interactions. The amidino variant in the target compound may exhibit distinct crystallinity or thermal stability compared to amino-nitro analogs.

Amidino-Containing Compounds

6-Amidino-2-naphthol Methanesulfonate (CAS 13682-92-3)

  • Structure: Amidino group on a naphthol scaffold with methanesulfonate counterion.
  • Applications : Used as a trypsin inhibitor or fluorescent probe .

Ester Derivatives

Methyl Anisate

  • Structure : Methyl ester of 4-anisic acid.
  • Synthesis : Prepared via esterification of 4-anisic acid, yielding 63% with characteristic FTIR peaks at 1,684 cm⁻¹ (C=O) and 1,174 cm⁻¹ (C-O-C) .
  • Spectroscopy : Fluorescence emission at 374 nm (excitation at 355 nm) .
  • Comparison: The replacement of the methyl ester with a nitrophenyl-amidino group in 4-amidino-2-nitrophenyl 4'-anisate would significantly alter electronic properties, shifting absorption/emission wavelengths and reducing volatility.

Data Tables

Table 1. Physical Properties of Comparable Compounds

Compound Melting Point (°C) Key Functional Groups Reference
4-Amino-2-nitrophenol 125–127 -NH₂, -NO₂
2-Amino-4-nitrophenol 143 -NH₂, -NO₂
Methyl Anisate N/A -COOCH₃, -OCH₃

Table 2. Spectral Data for Key Analogs

Compound FTIR Peaks (cm⁻¹) Fluorescence (nm) Reference
Methyl Anisate 1,684 (C=O), 1,174 (C-O-C) λex 355, λem 374
4-Amino-2-nitrophenol N/A N/A

Research Implications

  • Synthetic Routes: Analogous nitro compounds (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide) are synthesized via nucleophilic aromatic substitution in chlorobenzene , suggesting similar methods for the target compound.
  • Stability: Amidino groups may enhance thermal stability, as seen in covalent organic frameworks (COFs) with rigid aromatic backbones .
  • Applications: Potential use in photodynamic therapy or catalysis, leveraging nitro-aromatic redox activity and amidino-metal coordination .

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